D-Gulose-18O6
Description
Significance of Stable Isotope Labeling in Carbohydrate Research
Stable isotope labeling is a powerful technique in which atoms in a molecule are replaced with their non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or oxygen-18 (¹⁸O). This process creates tracer molecules that, while chemically identical to their unlabeled counterparts, are distinguishable by their mass. technologynetworks.com This key difference allows researchers to track the metabolic fate of these labeled compounds within complex biological systems with high precision.
In carbohydrate research, stable isotope labeling is invaluable for several reasons: alfa-chemistry.com
Safety: Unlike radioactive isotopes, stable isotopes are non-hazardous, eliminating the need for extensive safety measures and reducing the stress associated with handling radioactive materials. technologynetworks.com
Metabolic Pathway Analysis: Labeled carbohydrates enable the tracing of molecules through various metabolic pathways, providing both qualitative and quantitative insights into biochemical processes like glycolysis, gluconeogenesis, and the pentose (B10789219) phosphate (B84403) pathway. nih.gov
Flux Studies: By monitoring the rate of incorporation and transformation of labeled carbohydrates, researchers can quantify the flux, or rate of turnover, through specific metabolic routes. nih.gov
Structural and Mechanistic Studies: The use of stable isotopes, particularly in conjunction with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), allows for detailed investigations into reaction mechanisms and molecular structures. sci-hub.ru
Quantitative Analysis: Isotope-labeled carbohydrates serve as ideal internal standards in analytical methods like Gas Chromatography-Mass Spectrometry (GC/MS), leading to more accurate and reliable quantification of carbohydrates in various samples. alfa-chemistry.com
The ability to introduce labels at specific atomic positions (position-specific labeling) or to label all atoms of a particular element (uniform labeling) provides a flexible toolkit for addressing a wide range of research questions in glycobiology and metabolic research. sci-hub.ru
Rationale for Oxygen-18 Isotopic Enrichment in D-Gulose for Mechanistic and Flux Studies
The use of oxygen-18 (¹⁸O) as a stable isotope label offers unique advantages for studying the intricate details of carbohydrate metabolism. When incorporated into a sugar like D-gulose to form D-Gulose-¹⁸O₆, where all six oxygen atoms are the heavy isotope, it becomes a powerful tool for specific types of investigation.
The rationale for using ¹⁸O-labeled gulose includes:
Tracing Oxygen Metabolism: ¹⁸O labeling directly tracks the fate of oxygen atoms in biochemical reactions. This is crucial for studying reactions involving oxygen transfer, such as those catalyzed by oxygenases, and for understanding water-oxygen exchange dynamics. nih.govd-nb.infothuenen.de
Elucidating Reaction Mechanisms: The incorporation of ¹⁸O can help to distinguish between different potential reaction pathways. For example, it can be used to determine whether an oxygen atom in a product molecule comes from a substrate, water, or molecular oxygen. nih.govd-nb.info
Metabolic Flux Analysis: In studies of metabolic pathways, the rate of ¹⁸O incorporation from labeled precursors (like H₂¹⁸O or ¹⁸O₂) into metabolites provides a direct measure of the flux through specific enzymatic steps. thuenen.dersc.org This is particularly useful in studying energy metabolism, where the transfer of phosphate groups (containing oxygen) is central. rsc.org
Complementing Other Isotope Labeling: Using ¹⁸O in conjunction with other isotopes like ¹³C or ²H allows for multi-isotope tracing experiments, providing a more comprehensive picture of metabolic networks. nih.gov
D-gulose, a rare aldohexose and a C-3 epimer of D-galactose and a C-5 epimer of L-sorbose, is of interest in various biological contexts. researchgate.net Labeling it with ¹⁸O allows researchers to probe its specific metabolic roles and interactions within the complex web of carbohydrate pathways.
Comparative Context: D-Gulose-18O6 within the Landscape of 18O-Labeled Monosaccharides
D-Gulose-¹⁸O₆ is one of many ¹⁸O-labeled monosaccharides used in research. The choice of which sugar to label depends on the specific biological question being addressed.
Here is a comparison of D-Gulose-¹⁸O₆ with other commonly used ¹⁸O-labeled monosaccharides:
| Labeled Monosaccharide | Primary Area of Research Application | Significance of ¹⁸O Labeling |
| D-Glucose-¹⁸O | Central energy metabolism, gluconeogenesis, glycogen (B147801) synthesis. nzytech.comnih.gov | Tracing the primary energy source in most organisms; studying oxygen exchange at the anomeric carbon. nih.govacs.org |
| D-Galactose-¹⁸O | Glycoprotein and glycolipid synthesis, galactosemia. rsc.org | Investigating the conversion of galactose to glucose and its incorporation into complex glycans. rsc.org |
| D-Fructose-¹⁸O | Fructose (B13574) metabolism, particularly in the liver. | Understanding the distinct metabolic pathways of fructose compared to glucose. |
| D-Gulose-¹⁸O₆ | Studying pathways involving rare sugars, potential roles in specific glycoconjugates. researchgate.net | Probing the metabolism and function of a less common but biologically relevant sugar. |
The ¹⁸O label is introduced into these sugars through various methods, including chemical synthesis and enzyme-catalyzed exchange reactions in the presence of H₂¹⁸O or ¹⁸O₂. sci-hub.runih.gov The resulting labeled monosaccharides can then be used in a wide array of analytical techniques.
Analytical Techniques for Detection:
The detection and analysis of ¹⁸O-labeled carbohydrates rely heavily on two primary analytical methods:
Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio. The increased mass of ¹⁸O-labeled compounds (approximately 2 Daltons per ¹⁸O atom) results in a clear shift in the mass spectrum, allowing for their unambiguous detection and quantification. researchgate.netmdpi.com This technique is highly sensitive and can be used to analyze complex mixtures of metabolites. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of an ¹⁸O atom can induce a small but measurable upfield shift in the NMR signal of an adjacent ¹³C or ³¹P nucleus. nih.goviaea.org This "isotope effect" provides a powerful tool for determining the position and extent of ¹⁸O labeling within a molecule, offering detailed structural and mechanistic information without the need for fragmentation. rsc.orgiaea.org
The combination of stable isotope labeling, particularly with ¹⁸O, and advanced analytical techniques like MS and NMR, provides an unparalleled approach for unraveling the complexities of carbohydrate metabolism and function. alfa-chemistry.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
192.15 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6-/m0/s1/i7+2,8+2,9+2,10+2,11+2,12+2 |
InChI Key |
GZCGUPFRVQAUEE-SQEQOMJESA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH] |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for D Gulose 18o6
General Principles of ¹⁸O Isotopic Incorporation into Carbohydrates
The introduction of Oxygen-18 (¹⁸O) into carbohydrates is a fundamental technique for tracing metabolic pathways and understanding reaction mechanisms. tandfonline.comresearchgate.net In natural systems, the oxygen isotope composition of plant-derived carbohydrates is influenced by the isotopic signature of leaf water. copernicus.org This is primarily due to an oxygen equilibrium isotope effect that occurs between the carbonyl groups of sugar intermediates and the surrounding water, leading to an enrichment of ¹⁸O in the carbohydrate compared to the water. tandfonline.comresearchgate.net
The primary sources of oxygen in natural organic plant material are CO₂, H₂O, and O₂, each with distinct δ¹⁸O values. The incorporation of these sources through various biochemical reactions involves different oxygen isotope effects, making the study of ¹⁸O-labeled carbohydrates crucial for understanding plant physiology and for applications in food authenticity evaluation. tandfonline.comresearchgate.net
Chemical Synthesis Approaches for Positional ¹⁸O Labeling in Monosaccharides
Chemical synthesis provides a powerful means to introduce ¹⁸O at specific positions within a monosaccharide, offering a level of control that is often difficult to achieve through biological methods.
Strategies for Site-Specific Oxygen-18 Introduction
The site-specific functionalization of carbohydrates is a key challenge in organic synthesis due to the presence of multiple hydroxyl groups with similar reactivity. acs.org Strategies to achieve positional selectivity often involve the use of protecting groups to mask all but the desired hydroxyl group, which can then be subjected to a reaction that introduces the ¹⁸O isotope. wiley-vch.denih.gov
For instance, the selective protection of the C4 and C6 hydroxyl groups of a glucose derivative can be achieved using a cyclic boronic ester, allowing for the specific acylation of other positions. nih.gov Another approach involves leveraging the inherent reactivity differences between the hydroxyl groups. For example, the C3-OH in some glucose derivatives can be selectively protected due to its slightly higher nucleophilicity. wiley-vch.de Multi-step synthetic sequences are often required to install and remove these protecting groups in a controlled manner, ultimately leading to the desired site-specifically labeled monosaccharide. savemyexams.comacs.org
A novel method for accessing the ¹⁸O/¹⁶O ratio of a specific oxygen, such as the O-3 of glucose, involves a three-step wet chemistry approach. This includes protection of other hydroxyl groups, esterification of the target hydroxyl group, and subsequent deoxygenation to remove it. Mass balance calculations then allow for the determination of the isotopic ratio at that specific position. researchgate.net
Isotopic Exchange Reactions for ¹⁸O Enrichment
Isotopic exchange reactions offer a direct method for enriching carbohydrates with ¹⁸O. A common strategy involves the acid-catalyzed oxygen exchange between the carbonyl group of a sugar and ¹⁸O-labeled water (H₂¹⁸O). researchgate.net This process relies on the reversible formation of a hydrate (B1144303) intermediate. researchgate.net
While this method can be effective for global labeling, achieving site-specificity can be challenging. However, under controlled conditions, it is possible to favor exchange at certain positions. For example, in the context of proteomics, enzyme-catalyzed ¹⁸O exchange at the C-terminal carboxyl group of peptides is a well-established technique. nih.gov While not directly applicable to all positions in a sugar, the principles of enzymatic control over isotopic exchange are relevant.
It is important to note that some studies have found no evidence for oxygen exchange reactions between water and certain sugars like sucrose (B13894) and raffinose (B1225341) under specific analytical conditions, highlighting the need for careful experimental design and validation. researchgate.nettandfonline.com
Multi-step Synthetic Routes to D-Gulose-¹⁸O₆ Analogues
The synthesis of a complex, isotopically labeled molecule like D-Gulose-¹⁸O₆ would invariably involve a multi-step pathway. savemyexams.comrsc.orglibretexts.org Given that D-gulose is a C-3 epimer of D-galactose and a C-5 epimer of L-mannose, a synthetic route could potentially start from a more readily available monosaccharide.
A general approach would involve:
Starting Material Selection: Choosing a suitable, often more common, monosaccharide like D-glucose or D-galactose. arkat-usa.orgsilantes.com
Protecting Group Strategy: Implementing a series of protection and deprotection steps to selectively expose the hydroxyl groups that need to be modified or where the ¹⁸O label is to be introduced. wiley-vch.denih.gov
Key Transformations: Employing reactions such as epimerization to alter the stereochemistry at specific carbon centers and introduce the desired gulo-configuration. sci-hub.ru The Kiliani–Fischer synthesis can be used to extend the carbon chain of an aldose, providing another avenue for modification. creative-biolabs.com
Isotope Incorporation: Introducing the ¹⁸O label at the desired position(s) through methods like nucleophilic substitution with an ¹⁸O-labeled nucleophile or via isotopic exchange reactions. nih.gov
Deprotection: Removing all protecting groups to yield the final D-Gulose-¹⁸O₆ product. nih.gov
The following table outlines a hypothetical multi-step synthesis approach, illustrating the types of reactions and intermediates that might be involved.
| Step | Reactant | Reagents & Conditions | Product | Purpose |
| 1 | D-Glucose | Acetic anhydride, pyridine | Penta-O-acetyl-D-glucose | Protection of all hydroxyl groups |
| 2 | Penta-O-acetyl-D-glucose | HBr in acetic acid | Acetobromo-α-D-glucose | Formation of a glycosyl halide for further reaction |
| 3 | Acetobromo-α-D-glucose | ¹⁸O-labeled alcohol, silver salt | Alkyl-penta-O-acetyl-β-D-glucoside-¹⁸O | Introduction of ¹⁸O at the anomeric position |
| 4 | Alkyl-penta-O-acetyl-β-D-glucoside-¹⁸O | NaOMe in MeOH | Alkyl-β-D-glucoside-¹⁸O | Deacetylation to expose hydroxyl groups |
| 5 | Alkyl-β-D-glucoside-¹⁸O | Selective protection reagents | Protected Alkyl-β-D-glucoside-¹⁸O | Selective protection for epimerization |
| 6 | Protected Alkyl-β-D-glucoside-¹⁸O | Oxidation and reduction sequence | Protected Alkyl-β-D-guloside-¹⁸O | Epimerization at C-3 and/or C-5 |
| 7 | Protected Alkyl-β-D-guloside-¹⁸O | Deprotection reagents | D-Gulose-¹⁸O₆ | Final product |
Enzymatic and Biotechnological Routes for ¹⁸O-Labeled Carbohydrate Biosynthesis
Enzymatic and biotechnological methods offer highly specific and environmentally benign alternatives to chemical synthesis for producing ¹⁸O-labeled carbohydrates. tandfonline.comresearchgate.net These approaches leverage the high selectivity of enzymes to catalyze reactions under mild conditions. creative-biolabs.com
Glycosyltransferases (GTs) are a key class of enzymes that can be used to synthesize oligosaccharides by transferring sugar moieties from activated donors, such as UDP-sugars, to acceptor molecules. nih.govnih.gov By using an ¹⁸O-labeled donor or acceptor, it is possible to incorporate the isotope into the final product with high precision. Glycosidases, which typically hydrolyze glycosidic bonds, can be engineered to run in reverse (transglycosylation) to form new glycosidic linkages. creative-biolabs.comnih.gov
Enzyme-catalyzed isotopic exchange is another powerful tool. For example, enzymes can facilitate the exchange of oxygen atoms between a sugar and H₂¹⁸O. nih.gov Epimerases can be used to interconvert different monosaccharides, such as converting D-glucose to D-mannose, which could be a step in a biosynthetic pathway to D-gulose. creative-biolabs.com
Whole-cell catalysis, where entire microorganisms are used as biocatalysts, can also be employed. This approach has the advantage of in-situ cofactor regeneration, which can reduce the cost and complexity of the process. researchgate.net The combination of different enzymes in one-pot systems can create efficient biocatalytic cascades for the synthesis of complex carbohydrates. nih.govresearchgate.net
The following table summarizes some enzymatic approaches relevant to ¹⁸O-labeling of carbohydrates.
| Enzyme Class | Reaction Type | Application in ¹⁸O-Labeling |
| Glycosyltransferases | Glycosidic bond formation | Transfer of an ¹⁸O-labeled sugar moiety from a donor to an acceptor. |
| Glycosidases (engineered) | Transglycosylation | Formation of a new glycosidic bond using an ¹⁸O-labeled substrate. |
| Epimerases | Isomerization | Interconversion of ¹⁸O-labeled monosaccharides. |
| Kinases/Pyrophosphorylases | Sugar activation | Synthesis of ¹⁸O-labeled sugar nucleotides for use in GT-catalyzed reactions. acs.org |
| Oxidoreductases | Oxidation/Reduction | Introduction or modification of functional groups that can then be used for ¹⁸O incorporation. nih.gov |
Purification and Isotopic Enrichment Verification of D-Gulose-¹⁸O₆ Precursors
After synthesis, the purification of D-Gulose-¹⁸O₆ and its precursors is essential to remove unreacted starting materials, reagents, and byproducts. Common purification techniques for carbohydrates include various forms of chromatography. creative-biolabs.com Normal-phase chromatography separates compounds based on polarity, while ion-exchange chromatography is effective for charged molecules. Affinity chromatography, using lectins that bind specifically to certain sugar structures, can also be a powerful purification tool. creative-biolabs.com
Once purified, the verification of isotopic enrichment is a critical final step. Mass spectrometry (MS) is the primary technique used for this purpose. nih.gov Gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-Py-IRMS) is a particularly powerful method for compound-specific δ¹⁸O analysis of sugars. researchgate.nettandfonline.comresearchgate.net This technique allows for the precise measurement of the ¹⁸O/¹⁶O ratio in individual carbohydrates.
For determining the position-specific distribution of ¹⁸O, ¹³C Nuclear Magnetic Resonance (NMR) spectrometry can be an invaluable tool, although it is technically demanding. pnas.org By comparing the spectra of the labeled and unlabeled compounds, it is possible to confirm the location and extent of isotopic incorporation.
The table below outlines the key methods for purification and analysis.
| Method | Principle | Application |
| Normal-Phase Chromatography | Separation based on polarity | Purification of neutral carbohydrate intermediates. creative-biolabs.com |
| Ion-Exchange Chromatography | Separation based on charge | Purification of charged carbohydrate derivatives (e.g., sugar phosphates). creative-biolabs.com |
| Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-Py-IRMS) | Separation by GC followed by pyrolysis and isotopic analysis by IRMS | Precise measurement of ¹⁸O/¹⁶O ratio in the purified compound. researchgate.nettandfonline.com |
| Mass Spectrometry (MS/MS) | Fragmentation of ions to determine structure | Structural confirmation of the labeled compound and localization of the label. nih.gov |
| ¹³C Nuclear Magnetic Resonance (NMR) | Measurement of the nuclear magnetic properties of ¹³C nuclei | Determination of the position-specific isotopic enrichment. pnas.org |
Advanced Analytical and Spectroscopic Characterization of D Gulose 18o6
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is a cornerstone in the analysis of isotopically labeled molecules, offering high sensitivity and the ability to differentiate molecules based on their mass-to-charge ratio. For D-Gulose-¹⁸O₆, various MS techniques are applied to gain a complete picture of its isotopic composition.
High-Resolution Mass Spectrometry for Isotopic Purity and Distribution
High-resolution mass spectrometry (HRMS) is indispensable for determining the isotopic purity and the distribution of isotopologues in a sample of D-Gulose-¹⁸O₆. nih.govresearchgate.netrsc.org Unlike nominal mass instruments, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which allow for the unambiguous determination of elemental compositions and the resolution of ions with very similar masses. mdpi.comresearchgate.net
When analyzing D-Gulose-¹⁸O₆, HRMS can distinguish between the desired molecule containing six ¹⁸O atoms and molecules with fewer ¹⁸O atoms (M+2, M+4, M+6, etc., where M is the mass of the unlabeled gulose). The isotopic purity is calculated by comparing the ion intensities of the fully labeled D-Gulose-¹⁸O₆ to the sum of intensities of all gulose-related isotopologues. The natural isotopic abundance of other elements, such as ¹³C, must be corrected for to ensure an accurate assessment. researchgate.net
Table 1: Theoretical vs. Experimental Mass Data for D-Gulose Isotopologues
| Isotopologue | Theoretical m/z [M+Na]⁺ | Observed m/z [M+Na]⁺ (Example) | Mass Accuracy (ppm) | Relative Abundance (%) |
| C₆H₁₂¹⁶O₆ | 203.0526 | 203.0528 | 0.99 | 0.5 |
| C₆H₁₂¹⁶O₅¹⁸O₁ | 205.0568 | 205.0570 | 0.98 | 1.5 |
| C₆H₁₂¹⁶O₄¹⁸O₂ | 207.0611 | 207.0613 | 0.97 | 3.0 |
| C₆H₁₂¹⁶O₃¹⁸O₃ | 209.0653 | 209.0656 | 1.43 | 5.0 |
| C₆H₁₂¹⁶O₂¹⁸O₄ | 211.0696 | 211.0699 | 1.42 | 10.0 |
| C₆H₁₂¹⁶O₁¹⁸O₅ | 213.0738 | 213.0741 | 1.41 | 20.0 |
| C₆H₁₂¹⁸O₆ | 215.0781 | 215.0783 | 0.93 | 60.0 |
Note: The data in this table is illustrative and based on the analytical principles for ¹⁸O-labeled hexoses. The exact distribution would depend on the specific synthesis batch.
Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-Py-IRMS) for Positional ¹⁸O Analysis
By employing specific chemical degradation or derivatization strategies that protect or remove oxygen atoms at certain positions before GC-Py-IRMS analysis, it is possible to determine the ¹⁸O enrichment at each of the six oxygen positions in the gulose molecule. acs.orgacs.org This is crucial for verifying the regioselectivity of the labeling synthesis and for mechanistic studies where the fate of a specific oxygen atom is traced.
Table 2: Example GC-Py-IRMS Data for Positional ¹⁸O Enrichment in a Labeled Hexose
| Oxygen Position | Derivatization/Fragmentation Strategy | δ¹⁸O (‰ vs. VSMOW) |
| O-1 | Anomeric protection followed by analysis | High enrichment |
| O-2 | Selective removal/protection | High enrichment |
| O-3 | Selective removal/protection | High enrichment |
| O-4 | Selective removal/protection | High enrichment |
| O-5 | Selective removal/protection | High enrichment |
| O-6 | Selective removal/protection | High enrichment |
Note: This table illustrates the principle of positional analysis. Specific δ¹⁸O values would be determined experimentally for D-Gulose-¹⁸O₆.
Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Isotope Tracing
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a soft ionization technique that is particularly useful for isotope tracing studies. researchgate.netnih.govnih.gov In such studies, D-Gulose-¹⁸O₆ can be introduced into a biological system, and ESI-MS/MS is used to track the incorporation of the ¹⁸O atoms into various metabolites. pnas.orgresearchgate.net The soft nature of ESI allows for the analysis of intact, non-derivatized molecules. acs.orgnih.govnsf.gov
In an MS/MS experiment, the parent ion of a metabolite containing ¹⁸O atoms derived from D-Gulose-¹⁸O₆ is selected and then fragmented. By analyzing the masses of the resulting fragment ions, it is possible to deduce which parts of the metabolite molecule contain the isotopic label. nih.govmdpi.com This provides valuable information about metabolic pathways and fluxes. For D-Gulose-¹⁸O₆ itself, MS/MS analysis can help confirm the structure by comparing its fragmentation pattern to that of an unlabeled D-gulose standard. The fragmentation of sugars in ESI-MS/MS typically involves glycosidic bond cleavages and cross-ring cleavages, and the mass shifts in the fragment ions of D-Gulose-¹⁸O₆ would confirm the presence of ¹⁸O in specific substructures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Position Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for structure elucidation. wikipedia.orgunimo.itwikipedia.org For D-Gulose-¹⁸O₆, ¹³C NMR spectroscopy is particularly informative for confirming the positions of the ¹⁸O labels. The substitution of a ¹⁶O atom with a heavier ¹⁸O isotope induces a small upfield shift (typically 0.02-0.05 ppm) in the resonance of the directly attached carbon atom. This is known as the ¹⁸O isotope effect. nih.govnih.govacs.orgnih.gov
By comparing the ¹³C NMR spectrum of D-Gulose-¹⁸O₆ with that of unlabeled D-gulose, the presence of these upfield shifts for all six carbon atoms would confirm that each oxygen position has been successfully labeled. The magnitude of the shift can also provide subtle information about the bonding environment.
Table 3: Expected ¹³C NMR Chemical Shifts for D-Gulose and the Effect of ¹⁸O Labeling
| Carbon Atom | Typical ¹³C Chemical Shift (ppm) for D-Gulose (unlabeled) | Expected Isotope Shift (Δδ, ppm) in D-Gulose-¹⁸O₆ |
| C-1 | ~98 | -0.02 to -0.05 |
| C-2 | ~72 | -0.02 to -0.05 |
| C-3 | ~73 | -0.02 to -0.05 |
| C-4 | ~70 | -0.02 to -0.05 |
| C-5 | ~76 | -0.02 to -0.05 |
| C-6 | ~64 | -0.02 to -0.05 |
Note: The typical chemical shifts are approximate values for D-gulose in solution. The isotope shifts are based on established principles of the ¹⁸O isotope effect on ¹³C NMR spectra. nih.govacs.org
Chromatographic Separations for Isotopic Analysis
Chromatographic techniques are essential for separating D-Gulose-¹⁸O₆ from unlabeled or partially labeled species, as well as from other components in a complex mixture, prior to mass spectrometric or NMR analysis. nih.govresearchgate.net Given the high polarity and structural similarity of sugar isotopologues, specialized chromatographic methods are required.
Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective technique for the separation of underivatized carbohydrates. researchgate.netnih.govreddit.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, like acetonitrile, and a smaller amount of an aqueous buffer. This allows for the retention and separation of polar analytes like D-gulose based on subtle differences in their hydrophilicity. While baseline separation of all isotopologues of gulose is challenging, HILIC can effectively separate the labeled gulose from other sugars and matrix components.
Coupling HILIC with high-resolution mass spectrometry (HILIC-HRMS) provides a powerful platform for the quantitative analysis of D-Gulose-¹⁸O₆ in complex biological samples, enabling both separation and precise mass determination in a single run. nih.gov
Applications of D Gulose 18o6 in Biochemical and Mechanistic Research
Elucidation of Metabolic Pathways and Fluxes
The study of metabolic pathways and the rates of reactions within these pathways, known as metabolic flux, is fundamental to understanding cellular physiology. D-Gulose-18O6 provides a unique means to probe these intricate networks.
The use of isotopically labeled molecules is a cornerstone of metabolic research. By introducing this compound into a biological system, scientists can track the movement of the ¹⁸O label as the gulose molecule is metabolized. This allows for the direct observation of how the carbon skeleton and associated oxygen atoms are rearranged and incorporated into downstream metabolites.
Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to detect the ¹⁸O-labeled products. This approach provides invaluable insights into the interconnectedness of various metabolic pathways. For instance, it can reveal how carbohydrates contribute to the synthesis of amino acids, lipids, and nucleotides. The use of stable isotopes like ¹⁸O offers a non-radioactive alternative for tracing metabolic fates of compounds. nih.gov
The conversion of glucose through glycolysis is a central metabolic pathway that breaks down the six-carbon sugar into two molecules of pyruvate. wikipedia.orgsigmaaldrich.commicrobenotes.com This process consists of a series of enzymatic reactions that occur in the cytoplasm of cells. wikipedia.org Glycolysis can be divided into two main phases: an initial energy investment phase and a subsequent energy payoff phase. nih.govkhanacademy.org In the investment phase, two molecules of ATP are consumed to phosphorylate glucose and fructose-6-phosphate. khanacademy.org The payoff phase generates four molecules of ATP and two molecules of NADH, resulting in a net production of two ATP and two NADH per molecule of glucose. wikipedia.org
The intermediates of glycolysis serve as branch points for various anabolic pathways, underscoring the pathway's central role in metabolism. nih.gov For example, glucose-6-phosphate can be shunted into the pentose (B10789219) phosphate (B84403) pathway to produce NADPH and precursors for nucleotide synthesis. nih.govlibretexts.org Fructose-6-phosphate can enter the hexosamine pathway, and dihydroxyacetone phosphate can be converted to glycerol-3-phosphate for lipid synthesis. nih.gov
While D-gulose is not a primary substrate for glycolysis in most organisms, its labeled form can be used to probe the specificity and plasticity of glycolytic enzymes and related anabolic pathways. By introducing this compound, researchers can investigate whether and how this sugar is metabolized. If enzymes in the glycolytic pathway exhibit some promiscuity, they may process this compound, leading to the formation of ¹⁸O-labeled intermediates.
The analysis of these labeled products can reveal alternative metabolic routes and the extent to which non-canonical sugars can enter central metabolism. This information is crucial for understanding metabolic flexibility and for engineering novel metabolic pathways in biotechnology. The identification of chemical intermediates is a key aspect of elucidating enzyme reaction pathways. nih.gov
The transfer of phosphoryl groups is a fundamental process in cellular bioenergetics and signaling. Using molecules like this compound, which can be enzymatically phosphorylated to D-gulose-phosphate-¹⁸O₄, allows for the investigation of phosphoryl turnover rates.
When a phosphatase removes the phosphoryl group, the fate of the ¹⁸O label can be determined. If the label is found in the released inorganic phosphate, it provides direct evidence of the cleavage of the P-O bond. This technique can be applied to study the kinetics of phosphatases and kinases, providing insights into their catalytic mechanisms and regulation. The use of ¹⁸O-water is another method to label phosphate groups and study their dynamics in vivo. nih.gov
Mechanistic Enzymology Studies
The precise details of how enzymes catalyze reactions are often elucidated through the use of isotopic labels. This compound provides a valuable probe for investigating the mechanisms of various enzymes involved in carbohydrate metabolism.
The ¹⁸O label in this compound can be used to distinguish between different possible catalytic mechanisms. For example, in a reaction involving the cleavage of a glycosidic bond, the position of the ¹⁸O label in the products can reveal whether the bond was cleaved between the anomeric carbon and the glycosidic oxygen or between the oxygen and the aglycone.
This approach has been instrumental in determining the stereochemical course of enzymatic reactions, such as whether a reaction proceeds with inversion or retention of configuration at the anomeric center. The identification of reaction intermediates is crucial for understanding the step-by-step process of enzyme catalysis. nih.govuberresearch.com Enzymes function by lowering the activation energy of a reaction, and they are highly specific to their substrates. longdom.org
The substitution of ¹⁶O with ¹⁸O in D-gulose can subtly alter the vibrational frequencies of bonds within the molecule. While these effects are generally small, they can be used in sophisticated spectroscopic techniques to probe the environment of the enzyme's active site.
By comparing the spectra of the enzyme-bound ¹⁶O-gulose and ¹⁸O-gulose, researchers can gain information about the hydrogen bonding and other interactions between the substrate and the amino acid residues in the active site. This provides a detailed picture of how the enzyme recognizes and binds its specific substrate. A study on phosphoglucomutase utilized α-D-glucose 1-[(S)-¹⁶O,¹⁷O,¹⁸O]phosphate to investigate the stereochemical aspects of phosphoryl transfer. nih.gov
Deconvolution of Complex Enzyme Mechanisms via this compound
Isotopically labeled sugars are instrumental in dissecting the intricate, multi-step reaction sequences catalyzed by enzymes. The strategic placement of an ¹⁸O label in this compound allows researchers to track the bond-breaking and bond-forming events that occur within an enzyme's active site. When a chemical reaction involves the cleavage of a carbon-oxygen bond, the presence of the heavier ¹⁸O isotope can subtly alter the reaction rate, a phenomenon known as a kinetic isotope effect (KIE).
By measuring these effects, researchers can identify the rate-determining step of the enzymatic reaction. For instance, in studies of glycosidases, enzymes that hydrolyze sugars, an ¹⁸O label in the glycosidic linkage can help prove whether that bond is being cleaved in the slowest step of the reaction. nih.gov The magnitude of the KIE provides insight into the transition state structure of the reaction, revealing how far the bond has broken at the reaction's energetic peak. nih.gov
Furthermore, stable isotope tracing combined with mass spectrometry allows for the deconvolution of metabolic fluxes. nih.gov By feeding cells this compound, scientists could trace how gulose is converted into other products within metabolic pathways, identifying the specific enzymatic reactions involved and their relative rates. nih.gov
Chemical Reaction Mechanism Elucidation
Beyond enzymatic studies, this compound is invaluable for clarifying the mechanisms of organic reactions involving carbohydrates. Many fundamental reactions in carbohydrate chemistry, such as isomerization, epimerization, and rearrangements, involve the making and breaking of bonds to oxygen atoms.
A classic example, thoroughly studied in related sugars, is the mechanism of mutarotation and oxygen exchange at the anomeric carbon (C1). nih.gov When this compound (labeled at the C1-hydroxyl group) is dissolved in water, it can reversibly open to its aldehyde form and then re-close. During this process, the ¹⁸O-labeled hydroxyl group can exchange with ¹⁶O from the solvent water. By monitoring the rate of ¹⁸O loss from the sugar molecule, typically using mass spectrometry or specialized NMR techniques, chemists can determine the rate and mechanism of the ring-opening and closing steps. nih.gov This provides fundamental data on the reactivity and stability of the carbohydrate.
Oxygen transfer reactions are central to carbohydrate chemistry and biochemistry. This compound allows for the unambiguous tracking of oxygen atoms as they move from a donor molecule to an acceptor. For example, in the synthesis of glycosides (the formation of a bond between a sugar and another molecule), an ¹⁸O label can determine the precise mechanism of bond formation.
A key question in many reactions is the origin of an oxygen atom in the final product. Does it come from the substrate, a reagent, or the solvent? Landmark experiments in photosynthesis used ¹⁸O-labeled water (H₂¹⁸O) to prove that the oxygen gas produced by plants originates from water, not from carbon dioxide. britannica.com Similarly, in studying the enzymatic or chemical oxidation of D-gulose, labeling the substrate with ¹⁸O can reveal the mechanism of oxygen incorporation into the product. uky.edu If this compound were oxidized, the position of the ¹⁸O in the resulting gulonic acid would confirm which of the sugar's hydroxyl groups was targeted by the oxidant.
Isotope Effects in this compound Studies
The Kinetic Isotope Effect (KIE) is a powerful tool for determining reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a light isotope (k₁₆) to the rate constant with a heavy isotope (k₁₈). A KIE greater than 1 (k₁₆/k₁₈ > 1) indicates that a bond to the isotopic atom is being broken or formed in the rate-determining step of the reaction.
In enzymatic reactions, measuring the ¹⁸O KIE can provide definitive evidence for the slowest step in the catalytic cycle. For example, studies on enzymes like lysozyme (B549824) and β-glucosidase using ¹⁸O-labeled substrates have shown significant KIEs, confirming that the cleavage of the glycosidic C-O bond is the rate-limiting event. nih.gov The magnitude of the KIE reveals the extent of bond cleavage in the transition state. nih.gov A large KIE suggests that the bond is nearly completely broken at the transition state.
| Reaction | Catalyst | Substrate | Observed KIE (k₁₆/k₁₈) | Mechanistic Implication |
|---|---|---|---|---|
| Hydrolysis | Acid (H⁺) | p-Nitrophenyl β-D-glucoside | 1.0355 ± 0.0015 | Significant C-O bond cleavage in transition state. |
| Hydrolysis | Lysozyme | p-Nitrophenyl β-D-glucoside | 1.0467 ± 0.0015 | C-O bond scission is rate-determining. |
| Hydrolysis | β-Glucosidase A | p-Nitrophenyl β-D-glucoside | 1.0377 ± 0.0061 | C-O bond scission is rate-determining. |
Data derived from studies on p-nitrophenyl glycosides, illustrating how KIEs are applied to understand both chemical and enzymatic hydrolysis mechanisms. nih.gov Similar principles and experimental designs are directly applicable to studies involving this compound.
An Equilibrium Isotope Effect (EIE) reflects the effect of isotopic substitution on a chemical equilibrium. Unlike a KIE, which compares reaction rates, an EIE compares the relative stability of reactants and products. An EIE arises from changes in the vibrational frequencies of bonds upon isotopic substitution, which in turn affects the molecule's zero-point energy.
In carbohydrate chemistry, a prominent equilibrium is the anomeric equilibrium between the α and β forms of a sugar in solution. The ratio of these two forms can be perturbed by isotopic substitution. For D-gulose, this would be the equilibrium between α-D-gulopyranose and β-D-gulopyranose. Substituting ¹⁶O with ¹⁸O in a hydroxyl group can slightly shift this equilibrium.
Studying these small shifts provides high-precision information about the intramolecular environment. For instance, if an ¹⁸O substitution at a particular position favors one anomer over the other, it can indicate differences in steric strain or hydrogen bonding involving that specific oxygen atom between the two anomeric forms. These subtle structural and energetic insights are difficult to obtain through other methods.
| System | Isotopic Label | Measurement | Finding | Structural Implication |
|---|---|---|---|---|
| D-Glucose Anomeric Equilibrium | Deuterium (B1214612) at C1 | (H/D)Kβ/α = 1.043 | The β-anomer is favored upon deuteration at C1. | Indicates hyperconjugative interactions involving the C1-H1 bond. |
| D-Glucose Binding to Hexokinase | Tritium at C4 | (H/T)Kassoc = 1.051 | Tritiated glucose binds more tightly. | Suggests stronger hydrogen bonding at the O4 position in the bound state. |
| D-Gulose Anomeric Equilibrium | ¹⁸O at C1-OH (Hypothetical) | (¹⁶O/¹⁸O)Kβ/α | A value ≠ 1 would be expected. | Would reveal differences in steric or electronic environment of the C1-OH group between α and β anomers. |
Data adapted from studies on labeled glucose. EIEs provide precise information on how isotopic substitution affects molecular stability and binding, offering insights into non-covalent interactions that define molecular structure and recognition.
Quantitative Approaches and Data Analysis in 18o Labeled D Gulose Research
Mass Spectrometry Data Processing for Isotope Abundance and Fluxomics
Following the introduction of D-Gulose-¹⁸O₆ into a biological system, mass spectrometry (MS) is the primary analytical technique used to measure its incorporation into downstream metabolites. researchgate.net MS-based approaches offer high sensitivity and the ability to detect a wide range of metabolites. nih.gov However, the raw data generated by the mass spectrometer requires significant processing to be useful for flux analysis.
The core task is to accurately determine the abundance of different isotopic forms (isotopologues) of each metabolite. oup.com When a metabolite incorporates oxygen atoms from D-Gulose-¹⁸O₆, its mass increases. The mass spectrometer detects not a single peak, but an "isotopic cluster" representing molecules with different numbers of heavy isotopes. This raw data is confounded by the natural abundance of heavy isotopes of other elements in the molecule, such as ¹³C and ²H.
Therefore, a critical data processing step is the correction for natural isotope abundance. oup.com Specialized software tools, such as IsoCor, are designed for this purpose. They use the elemental formula of the metabolite to calculate the expected contribution of naturally occurring isotopes to the measured signal and subtract it, yielding the true isotopologue distribution resulting from the ¹⁸O tracer. oup.com Furthermore, these tools can correct for the isotopic purity of the D-Gulose-¹⁸O₆ tracer itself, improving the accuracy of the final quantitative data. oup.com
The outcome of this processing is a Mass Isotopologue Distribution (MID) vector for each measured metabolite. This vector details the percentage of the metabolite pool that contains zero, one, two, or more ¹⁸O atoms from the tracer. This corrected, quantitative data is the fundamental input for metabolic flux analysis. mdpi.comosti.gov
Table 1: Hypothetical Mass Isotopologue Distribution (MID) for a Downstream Metabolite This interactive table illustrates the transformation of raw mass spectrometry data into a corrected MID, which is essential for fluxomics calculations. The correction accounts for the natural abundance of all isotopes, providing a clear picture of the ¹⁸O incorporation from the D-Gulose-¹⁸O₆ tracer.
| Isotopologue | Raw Abundance (%) | Corrected Abundance (%) |
| M+0 | 45.5 | 50.1 |
| M+2 | 22.8 | 25.0 |
| M+4 | 18.2 | 20.0 |
| M+6 | 4.5 | 4.9 |
Mathematical Modeling and Simulation of Metabolic Networks with Isotopic Tracers
With corrected MIDs for key metabolites, the next step is to use this data to calculate intracellular reaction rates, or fluxes. Since these fluxes cannot be measured directly, they are estimated using mathematical models of metabolism. mdpi.com This approach, known as isotope-assisted metabolic flux analysis (iMFA), provides a quantitative map of metabolic activity. mdpi.com
The foundation of the model is a stoichiometric matrix that represents the known metabolic network. eares.org This matrix defines the relationships between metabolites and reactions, detailing the atoms that are transferred in each biochemical conversion. researchgate.neteares.org By simulating the path of the ¹⁸O atoms from D-Gulose-¹⁸O₆ through the network, the model can predict the expected labeling patterns for all metabolites at a given set of reaction fluxes.
The core of iMFA is an optimization algorithm that seeks to minimize the difference between the experimentally measured MIDs and the model-predicted MIDs. mdpi.com The algorithm iteratively adjusts the flux values within the model until the best possible fit is achieved. The resulting set of fluxes represents the most likely state of cellular metabolism that explains the observed isotope labeling data. Various modeling frameworks can be employed, including:
Metabolic Flux Analysis (MFA): A powerful method for determining absolute flux rates in central metabolism. osti.gov
Flux Balance Analysis (FBA): A computational method used to predict metabolic flux distributions by optimizing an objective function, such as biomass production. eares.org
Regression Models: Techniques like multiple linear regression or artificial neural networks can be trained on simulated isotopic data to predict fluxes, which is particularly useful when the underlying physiology is complex or not entirely known. d-nb.info
These models allow researchers to quantify the activity of various pathways, identify metabolic bottlenecks, and understand how cells adapt to different conditions. osti.govnih.gov
Table 2: Simplified Example of Flux Calculation in a Hypothetical Pathway This table demonstrates how a mathematical model uses the stoichiometric relationships of reactions to calculate flux values. The flux represents the rate of the reaction that best explains the isotopic labeling data obtained from the D-Gulose-¹⁸O₆ tracer.
| Reaction | Equation | Calculated Flux (relative units) |
| Gulose Kinase | Gulose + ATP -> Gulose-6-P + ADP | 95.7 |
| Isomerase | Gulose-6-P <=> Fructose-6-P | 40.2 |
| Dehydrogenase | Gulose -> Gulonate | 5.3 |
Challenges and Solutions in Quantitative D-Gulose-¹⁸O₆ Analysis
Despite the power of isotopic tracers, the quantitative analysis of D-Gulose-¹⁸O₆ is not without its difficulties. Both analytical and computational hurdles must be overcome to ensure accurate and meaningful results.
A primary analytical challenge is the "isomer problem". acs.org D-gulose is one of many sugar isomers with the same mass and elemental composition. Mass spectrometry alone cannot distinguish between isomers like D-gulose, D-glucose, and D-idose. Therefore, robust separation techniques, such as liquid chromatography (LC), are essential to physically separate these compounds before they enter the mass spectrometer. nih.gov Another analytical difficulty is resolving positional isotopomers (where the ¹⁸O is located within the molecule) with standard MS instruments, which requires more advanced techniques like tandem mass spectrometry (MS/MS). mdpi.com
On the computational side, a significant challenge is the accurate processing of large and complex datasets generated by high-throughput MS platforms. oup.com The mathematical correction for natural isotopes is non-trivial and requires specialized, validated software to prevent the propagation of errors. oup.com Furthermore, the construction of an accurate mathematical model is critical; an incomplete or incorrect metabolic network will lead to erroneous flux calculations. mdpi.com The relative lack of detailed information on the specific metabolic pathways of rare sugars like gulose compared to glucose can make model building particularly challenging. researchgate.net
Solutions to these challenges involve a combination of advanced instrumentation and sophisticated computational methods. The use of ultra-high-resolution mass spectrometers, such as Fourier transform MS (FT-MS), can help resolve complex isotopic clusters more accurately. nih.gov Coupling MS with advanced, multi-dimensional separation methods enhances the ability to resolve isomers. For the computational challenges, the development of user-friendly and powerful software for data correction and flux modeling makes these advanced techniques more accessible and reliable. oup.com
Table 3: Summary of Challenges and Solutions in D-Gulose-¹⁸O₆ Analysis This interactive table outlines the key difficulties encountered during the quantitative analysis of D-Gulose-¹⁸O₆ and the corresponding strategies and technologies used to overcome them.
| Challenge | Description | Solution(s) |
| Isomer Resolution | Differentiating D-gulose from other sugars with the same mass (e.g., glucose, idose). acs.org | High-performance liquid chromatography (LC) prior to MS analysis. |
| Data Correction | Removing the confounding signal from naturally abundant isotopes to accurately quantify ¹⁸O incorporation. oup.com | Use of specialized correction software (e.g., IsoCor); high-resolution MS. nih.govoup.com |
| Model Accuracy | Building a comprehensive and accurate stoichiometric model for D-gulose metabolism. mdpi.comresearchgate.net | Literature curation; integration of genomic and proteomic data; model validation with multiple tracers. |
| Dataset Complexity | Processing large volumes of data from high-throughput metabolomics experiments efficiently and accurately. oup.com | Automated data processing pipelines; efficient algorithms for flux calculation. |
Future Directions and Emerging Research Avenues for D Gulose 18o6
Development of Novel Site-Specific Labeling Strategies
The synthesis of isotopically labeled compounds is a meticulous process, and the development of novel strategies for site-specific labeling is a key area of future research. alfa-chemistry.com While uniformly labeled D-Gulose-18O6 is valuable, the ability to introduce 18O at specific positions within the gulose molecule would provide more granular insights into reaction mechanisms. Current strategies for labeling carbohydrates include chemical synthesis, enzymatic methods, and cell-culture-based approaches, which can be adapted and refined for D-gulose.
Position-specific labeling, where only certain atom positions are isotopically marked, allows researchers to probe the mechanisms of specific enzymatic or chemical reactions with greater precision. For example, labeling only the anomeric oxygen (O-1) could elucidate the mechanism of glycosyltransferases, while labeling at other specific hydroxyl groups could track intramolecular rearrangements.
Future strategies may focus on chemoenzymatic methods, combining the specificity of enzymes with the versatility of chemical synthesis. This could involve using engineered isomerases or epimerases to introduce 18O from H₂¹⁸O into a specific position on a gulose precursor. Another avenue is the development of protecting group strategies in organic synthesis that allow for the selective introduction of an 18O-label from an enriched source at any desired position on the carbohydrate scaffold.
Table 1: Comparison of Labeling Strategies for D-Gulose-18O
| Labeling Strategy | Principle | Potential Application for D-Gulose-18O |
|---|---|---|
| Chemical Synthesis | Uses 18O-labeled starting materials (e.g., H₂¹⁸O) and protective group chemistry to build the labeled molecule. alfa-chemistry.com | Offers high flexibility for uniform or site-specific labeling, but can be complex and multi-stepped. |
| Enzymatic Labeling | Utilizes enzymes (e.g., isomerases, oxidoreductases) to incorporate 18O from H₂¹⁸O into the carbohydrate backbone. nih.gov | Provides high regioselectivity for labeling specific positions under mild, physiological conditions. |
| Cell-Culture Labeling | Involves growing microorganisms or plant cells in a medium containing 18O-labeled precursors (e.g., ¹⁸O₂). alfa-chemistry.com | Useful for producing uniformly labeled D-Gulose, mimicking natural biosynthetic pathways. |
| Click Chemistry | Involves attaching an 18O-labeled tag to the carbohydrate molecule using highly efficient and specific reactions. mdpi.comresearchgate.net | Allows for the creation of 18O-labeled glycoconjugates for applications in molecular imaging and diagnostics. mdpi.com |
Advancements in Analytical Techniques for Ultra-Trace 18O Detection
A primary challenge in tracer studies is the detection of labeled molecules at very low concentrations within complex biological matrices. nih.gov Advancements in analytical instrumentation are critical for expanding the utility of this compound. Mass spectrometry (MS) is the principal technique for detecting stable isotopes, identifying molecules based on the mass difference conferred by the heavier isotope. wikipedia.orgmetwarebio.com
High-Resolution Mass Spectrometry (HRMS), including technologies like Time-of-Flight (TOF) and Fourier Transform-Ion Cyclotron Resonance (FT-ICR), is particularly suited for 18O-labeling studies. nih.gov These instruments can resolve the small mass shifts produced by 18O incorporation, even in multiply charged ions, distinguishing the labeled compound from other coeluting molecules. nih.gov The integration of liquid chromatography with HRMS (LC-HRMS) further enhances sensitivity and specificity by separating the analyte from the complex sample matrix before detection. ijpsjournal.com
For achieving ultra-trace detection limits (ng/L to pg/g levels), techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are powerful, though more commonly used for elemental analysis. nih.govpreprints.org However, coupling separation techniques with advanced ICP-MS instruments like HR-ICP-MS or tandem ICP-MS (ICP-MS/MS) can resolve spectral interferences and significantly improve detection limits for specific isotopes. preprints.orgmdpi.com Furthermore, preconcentration techniques, where the analyte of interest is extracted and concentrated from a large sample volume, can be employed prior to MS analysis to enhance detection of low-abundance metabolites derived from this compound. nih.govmdpi.com
Table 2: Analytical Techniques for 18O-Labeled Compound Detection
| Technique | Principle | Sensitivity | Key Advantage for this compound |
|---|---|---|---|
| LC-HRMS | Separates compounds by liquid chromatography and detects them with a high-resolution mass spectrometer. ijpsjournal.com | High (ppb-ppt) | Accurately identifies and quantifies 18O-labeled metabolites in complex biological fluids. nih.govijpsjournal.com |
| Isotope Ratio MS (IRMS) | Measures the ratio of heavy to light stable isotopes with very high precision. oup.com | Very High | Ideal for quantifying the enrichment of 18O in a sample, enabling flux analysis. oup.com |
| HR-ICP-MS | Uses a high-temperature plasma to ionize the sample, followed by high-resolution mass analysis. preprints.org | Ultra-Trace (ppt-ppq) | Offers extremely high sensitivity and can resolve spectroscopic interferences, crucial for detecting minimal isotopic incorporation. preprints.org |
| Tandem MS (MS/MS) | Isolates a specific ion, fragments it, and analyzes the fragments to confirm identity. ijpsjournal.com | High | Provides structural confirmation of metabolites derived from this compound, increasing confidence in identification. nih.gov |
Integration of this compound with Multi-Omics Approaches in Systems Biology
Systems biology aims to understand the complex interactions within a biological system by integrating multiple layers of data, including genomics, transcriptomics, proteomics, and metabolomics. agronomyjournals.comresearchgate.net Isotope tracers like this compound are powerful tools in this context, as they allow researchers to follow the flow of atoms through metabolic networks, providing a dynamic view that complements the static snapshots offered by other omics technologies. diva-portal.orgub.edu
By introducing this compound into a biological system (e.g., a cell culture or an organism), researchers can use mass spectrometry to trace the 18O label as it is incorporated into downstream metabolites. This metabolomics data provides direct information on the activity of specific metabolic pathways. diva-portal.org When this dynamic metabolic data is integrated with transcriptomic (gene expression) and proteomic (protein abundance) data, a more complete picture emerges. nih.gov For instance, an observed change in the flux through a gulose-metabolizing pathway can be correlated with changes in the expression of genes encoding the enzymes in that pathway. agronomyjournals.com
This multi-omics approach can reveal how metabolic networks are regulated at the genetic and protein levels and how they adapt to different conditions. researchgate.net It can help identify key control points in metabolism and uncover novel gene functions and regulatory networks, moving beyond isolated pathways to a holistic understanding of cellular function. agronomyjournals.comclinref.com
Table 3: Application of this compound in Multi-Omics Integration
| Omics Field | Role of this compound | Integrated Insight |
|---|---|---|
| Metabolomics | Acts as a tracer to map active metabolic pathways and quantify metabolic fluxes. diva-portal.org | Provides a direct measure of the metabolic phenotype and the fate of gulose in the system. |
| Proteomics | Changes in metabolic flux, as tracked by 18O, can be correlated with the abundance of specific enzymes or transporters. | Links changes in pathway activity to the abundance of the proteins responsible for the transformations. |
| Transcriptomics | Metabolic shifts identified through 18O-tracing can be linked to changes in the expression levels of genes encoding metabolic enzymes. | Elucidates the transcriptional regulation of metabolic pathways involving gulose. |
| Genomics | In studies with genetic variations (e.g., SNPs), 18O-tracing can reveal how these variations affect metabolic function. | Connects genotype to metabolic phenotype, explaining how genetic differences lead to functional changes in metabolism. diva-portal.org |
Exploration of this compound in Niche Biochemical and Chemical Transformations
Beyond its role in mainstream metabolic pathway analysis, this compound can be a valuable probe for studying niche biochemical and chemical transformations where the fate of oxygen atoms is of central interest. The ability to track the 18O label provides mechanistic insights that are often unattainable with other methods. wikipedia.org
In biochemistry, this compound can be used to determine the mechanisms of specific enzymes like isomerases, epimerases, and glycosidases. For example, by analyzing the position of the 18O in the product, researchers can determine whether an enzymatic reaction proceeds via a mechanism that involves the exchange of oxygen with the solvent (H₂O). It can also be used in positional isotope exchange (PIX) experiments to study the kinetics of enzyme-catalyzed reactions and the partitioning of intermediate complexes. nih.gov
In synthetic chemistry, 18O-labeled carbohydrates can serve as mechanistic probes to understand complex rearrangement reactions or as building blocks for the synthesis of other labeled molecules. For instance, this compound could be used in the synthesis of glycoconjugates or complex natural products, where the label can report on the stereochemical outcome of glycosylation reactions or subsequent transformations. mdpi.com It could also be employed in "click chemistry" reactions to create 18O-labeled probes for applications in molecular imaging, where the glycosyl moiety can improve pharmacokinetic properties. mdpi.compreprints.org
Table 4: Niche Applications of this compound
| Application Area | Research Question | Method |
|---|---|---|
| Enzyme Mechanism | Does a specific glycosidase cleave the glycosidic bond with retention or inversion of stereochemistry? | React this compound-labeled substrate with the enzyme in unlabeled water and analyze the 18O position in the product. |
| Reaction Kinetics | What are the relative rates of substrate binding, catalysis, and product release for a gulose-processing enzyme? | Use positional isotope exchange (PIX) with specifically labeled D-Gulose-18O to measure exchange rates. nih.gov |
| Metabolic Engineering | Can a microbial strain be engineered to produce a gulose-derived product? | Use this compound as a tracer to follow the carbon and oxygen backbone through engineered pathways and identify bottlenecks. nih.gov |
| Synthetic Chemistry | What is the mechanism of a novel acid-catalyzed rearrangement of a gulose derivative? | Perform the reaction with this compound and analyze the product structure to trace the movement of the labeled oxygen atoms. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
